
The Discovery and Development of Art558: A
Potent and Selective Polθ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Art558

Cat. No.: B15588767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, mechanism of action, and preclinical

development of Art558, a first-in-class, potent, and selective allosteric inhibitor of DNA

Polymerase Theta (Polθ). Art558 represents a promising therapeutic agent, particularly for

cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1

or BRCA2 mutations. This document provides a comprehensive overview of the key

experimental data, detailed methodologies, and the underlying signaling pathways modulated

by this novel inhibitor.

Introduction
DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a key enzyme in the theta-

mediated end joining (TMEJ) pathway, an alternative DNA double-strand break (DSB) repair

mechanism.[1][2] While Polθ expression is limited in healthy tissues, it is frequently

overexpressed in cancer cells, making it an attractive therapeutic target.[3][4] In cancers with

compromised homologous recombination (HR) due to mutations in genes like BRCA1 and

BRCA2, cells become heavily reliant on alternative repair pathways like TMEJ for survival. The

inhibition of Polθ in such contexts leads to a synthetic lethal phenotype, selectively killing

cancer cells while sparing normal cells.[1][2][5] Art558 was identified as a potent and selective

small-molecule inhibitor of Polθ, demonstrating significant potential in preclinical models of

BRCA-deficient cancers and in overcoming resistance to PARP inhibitors.[1][2][6]
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Discovery and Biochemical Characterization
Art558 was discovered through high-throughput screening for inhibitors of Polθ's polymerase

activity.[1] It is a low molecular weight, allosteric inhibitor that binds to the catalytic domain of

Polθ.[1][6]

Biochemical Activity
Art558 exhibits potent and selective inhibition of Polθ's polymerase function with a biochemical

half-maximal inhibitory concentration (IC50) in the nanomolar range.

Parameter Value Assay Reference

Biochemical IC50 7.9 nM
Primer extension

assay
[5][7][8]

Cellular EC50 150 nM TMEJ Reporter Assay [9][10]

Table 1: Biochemical and Cellular Potency of Art558

Mechanism of Inhibition
Kinetic studies have revealed that Art558 acts as a non-competitive inhibitor with respect to

dNTPs and an uncompetitive inhibitor with respect to the DNA substrate.[9][10] This suggests

that Art558 binds to an allosteric site on the Polθ enzyme, rather than the active site for dNTP

or DNA binding.[10]
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Art558 Inhibition Mechanism
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Figure 1: Art558's uncompetitive inhibition with respect to DNA.

Cellular Mechanism of Action and Preclinical
Efficacy
Art558's primary cellular effect is the inhibition of the TMEJ DNA repair pathway, leading to the

accumulation of DNA damage and subsequent cell death, particularly in HR-deficient cancer

cells.

Synthetic Lethality in BRCA-Deficient Cancers
Art558 demonstrates potent synthetic lethality in cancer cell lines with mutations in BRCA1 or

BRCA2. This selective killing of cancer cells is a cornerstone of its therapeutic potential.
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Cell Line Genotype Effect of Art558 Reference

DLD-1 BRCA2 -/-
Increased cell death,

γH2AX accumulation
[6][7]

CAPAN-1 BRCA2 mutant
Decreased cell

viability
[6]

MDA-MB-436 BRCA1 mutant Sensitivity to Art558 [7]

Table 2: Synthetic Lethal Effects of Art558 in BRCA-Deficient Cell Lines

Synergy with PARP Inhibitors and Overcoming
Resistance
Art558 shows a strong synergistic effect when combined with PARP inhibitors (PARPi), such as

olaparib.[2][6] This combination leads to enhanced cancer cell killing.[2] Furthermore, Art558 is

effective in cancer cells that have developed resistance to PARP inhibitors, often through

mechanisms involving the 53BP1/Shieldin complex.[1][6] Loss of the Shieldin complex, which

causes PARPi resistance, confers sensitivity to Polθ inhibitors.[6][10]
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Experimental Workflow: TMEJ Reporter Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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